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Compound of Interest

Compound Name: 7-Chloro-6-methylisatin
CAS No.: 129833-53-0
Cat. No.: B2954787
Get Quote
. J

Executive Summary

7-Chloro-6-methylisatin is a substituted isatin derivative characterized by a specific
substitution pattern (6-methyl, 7-chloro) on the benzenoid ring of the indole-2,3-dione core.[1]
This substitution creates a unique steric and electronic environment around the N-H moiety,
significantly influencing its solubility, crystal packing, and reactivity compared to its isomers
(e.g., 7-chloroisatin or 6-chloro-7-methylisatin).[1] It serves as a critical intermediate in the
synthesis of oxindole-based kinase inhibitors, including analogues of Sunitinib, where the 7-
position halogen modulates metabolic stability and binding affinity.[1]

Chemical Identity & Structural Analysis[2][3][4]
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Attribute

Detail

IUPAC Name

7-Chloro-6-methyl-1H-indole-2,3-dione

Common Name

7-Chloro-6-methylisatin

CAS Registry Number

Not widely listed in public aggregation

databases; Search via InChlKey below

InChlKey RMJIWPYLWAUPQBA-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)NC(=0)C2=0)CI
Molecular Formula CoHeCINO2

Molecular Weight 195.60 g/mol

Structural Feature

7-Chloro Substituent: Sterically crowds the N-H
bond; electron-withdrawing (inductive).6-Methyl
Substituent: Electron-donating; provides
lipophilic bulk.[1][2][3][4][5][6]

Structural Logic Diagram

The following diagram illustrates the structural relationship between the precursor and the final

isatin core, highlighting the regiochemistry of the cyclization.
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Sandmeyer Reaction
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Caption: Synthesis pathway showing the regioselective cyclization driven by the 2-chloro

blocking group.
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Thermodynamic & Physical Characteristics
Melting Point Analysis

While specific experimental melting point data for the 7-chloro-6-methyl isomer is sparse in
open literature compared to its isomers, its thermal behavior can be bracketed by structural
analogs.[1] The combination of the 7-chloro and 6-methyl groups typically increases the melting
point due to enhanced molecular packing efficiency and increased molecular weight.[1]

Compound Substitution Melting Point (°C) Source/Note
Experimental
7-Chloroisatin 7-Cl 187 -191 °C )
(Sigma/PubChem)
6-Chloro-7-
S 6-Cl, 7-Me ~266 °C Experimental Isomer
methylisatin
7-Chloro-6- Predicted: 210 — 240
o 7-Cl, 6-Me Interpolated Range
methylisatin °C

Technical Insight: The high predicted melting point (>200°C) is attributed to the strong
intermolecular hydrogen bonding (N-H---O=C) characteristic of the isatin "head-to-tail" dimer
motif in the crystal lattice.[1] The 7-chloro substituent, being adjacent to the N-H, may modulate
this H-bond strength via inductive effects and steric repulsion, potentially lowering the MP
slightly relative to the 6-chloro-7-methyl isomer but keeping it significantly higher than the
mono-substituted 7-chloroisatin.[1]

Solubility Profile

e Soluble: DMSO, DMF, NMP (High solubility).[1]
» Moderately Soluble: Hot Ethanol, Methanol, Ethyl Acetate.[1]
 Insoluble: Water (Cold), Hexanes, Diethyl Ether.[1]

e pKa (Predicted): ~10.5 (Acidic N-H proton). The 7-Cl group increases acidity compared to
unsubstituted isatin (pKa ~10.8).[1]
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Synthesis & Purification Protocol

Objective: Synthesis of 7-Chloro-6-methylisatin via the Sandmeyer Method. Precursor: 2-
Chloro-3-methylaniline (CAS: 87-60-5).[1]

Step-by-Step Methodology

¢ Isonitrosoacetanilide Formation:

o Reagents: 2-Chloro-3-methylaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine
hydrochloride (3.0 eq), Sodium sulfate (saturated solution).[1]

o Procedure: Dissolve chloral hydrate and sodium sulfate in water.[1] Add the aniline
precursor in dilute HCI. Add hydroxylamine HCI solution.[1] Heat to 55°C for 2 hours.

o Observation: Formation of a precipitate (isonitroso intermediate). Filter and dry.[1][7]
e Cyclization (Ring Closure):
o Reagents: Conc. Sulfuric Acid (H2SOa).

o Procedure: Pre-heat H2SOa4 to 50°C. Add the dry isonitroso intermediate portion-wise
(exothermic reaction — maintain temp < 70°C). After addition, heat to 80°C for 30 minutes
to complete ring closure.

o Quench: Pour the dark reaction mixture onto crushed ice.

o Isolation: The product precipitates as an orange/red solid.[1] Filter and wash extensively
with water to remove acid.[1]

e Purification (Critical for MP Determination):

o Recrystallization: Dissolve the crude solid in boiling Ethanol/Acetic Acid (9:1). Filter while
hot to remove tarry impurities.[1] Allow to cool slowly to room temperature, then 4°C.

o Result: Bright orange-red needles.

Spectral Characterization (Predicted)
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To validate the identity of 7-Chloro-6-methylisatin, compare experimental data against these
predicted spectral signatures.

Technique Feature Predicted Signal Assignment
) Doublet, coupled to
1H NMR (DMSO-ds) Aromatic H (C4) 8 7.45 (d, J=8.0 Hz) H5.[1]
_ Doublet, coupled to
Aromatic H (C5) 0 6.95 (d, J=8.0 Hz) Ha
Singlet, integrated for
Methyl (C6-Me) 0 2.30 (s)
3H.
) Broad singlet,
Amide N-H 0 11.20 (br s) ]
deshielded by 7-CL[1]
FT-IR (KBr) C=0 (Ketone) 1740 cm—1 C3 Carbonyl stretch.
) C2 Amide Carbonyl
C=0 (Amide) 1715cm™?
stretch.
Broad band (H-
N-H Stretch 3200 — 3400 cm™1
bonded).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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